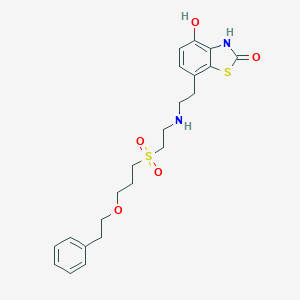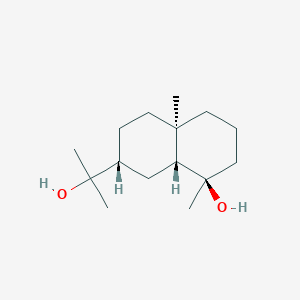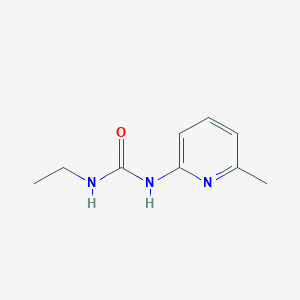
1,4-Bis(decyloxy)benzene
Vue d'ensemble
Description
1,4-Bis(decyloxy)benzene is an organic compound with the molecular formula C26H46O2. It is a derivative of benzene, where two decyloxy groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its liquid crystalline properties and is used in various applications, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(decyloxy)benzene can be synthesized through the Williamson ether synthesis. The general reaction involves the reaction of 1,4-dihydroxybenzene with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reaction:
C6H4(OH)2+2C10H21Br→C6H4(OC10H21)2+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(decyloxy)benzene primarily undergoes substitution reactions due to the presence of the aromatic ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Electrophilic aromatic substitution reactions can occur with reagents such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Halogenated derivatives such as 1,4-bis(decyloxy)-2-bromobenzene.
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrogenated derivatives.
Applications De Recherche Scientifique
1,4-Bis(decyloxy)benzene has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of liquid crystalline materials.
Biology: Studied for its interactions with biological membranes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,4-Bis(decyloxy)benzene is primarily related to its ability to form liquid crystalline phases. The decyloxy groups provide flexibility and hydrophobicity, which facilitate the alignment of molecules in a liquid crystalline state. This alignment is crucial for its applications in organic electronics, where the ordered structure enhances charge transport properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(octyloxy)benzene
- 1,4-Bis(dodecyloxy)benzene
- 1,4-Bis(hexadecyloxy)benzene
Comparison
1,4-Bis(decyloxy)benzene is unique due to its specific chain length of the decyloxy groups, which provides an optimal balance between flexibility and rigidity. This balance is essential for forming stable liquid crystalline phases. In comparison, 1,4-Bis(octyloxy)benzene has shorter alkyl chains, resulting in lower melting points and less stable liquid crystalline phases. On the other hand, 1,4-Bis(dodecyloxy)benzene and 1,4-Bis(hexadecyloxy)benzene have longer alkyl chains, which can lead to higher melting points and increased viscosity, affecting the material’s processability.
Propriétés
IUPAC Name |
1,4-didecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGPQYJNRFGRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373004 | |
| Record name | 1,4-Bis(decyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129236-97-1 | |
| Record name | 1,4-Bis(decyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)













